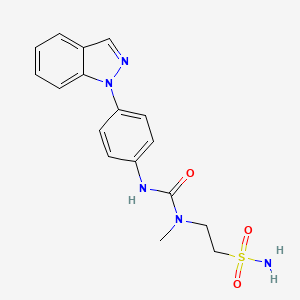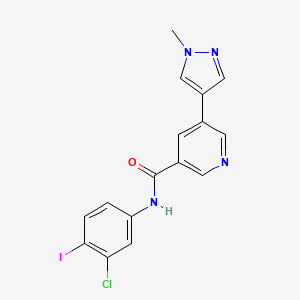
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is a potent inhibitor of various enzymes, including carbonic anhydrase IX, which is overexpressed in many cancers.
Aplicaciones Científicas De Investigación
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancers and plays a critical role in cancer progression and metastasis.
Mecanismo De Acción
The mechanism of action of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea involves the inhibition of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance in cancer cells, leading to their death. Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by disrupting the pH balance in cancer cells. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to have anti-inflammatory and anti-angiogenic effects, further contributing to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea is its high potency and selectivity for carbonic anhydrase IX. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea. One direction is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another direction is the investigation of the compound's potential use in combination with other anti-cancer drugs. Additionally, the compound's anti-inflammatory and anti-angiogenic effects could be further explored for potential therapeutic applications. Finally, more research is needed to understand the compound's pharmacokinetics and toxicity profile to assess its potential for clinical use.
Métodos De Síntesis
The synthesis of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea involves the reaction of 4-bromo-1H-indazole with 3-aminophenyl-N-methylcarbamate in the presence of a palladium catalyst. The resulting intermediate is then reacted with sodium sulfite to yield the final product. This method has been optimized to yield high purity and high yield of the product.
Propiedades
IUPAC Name |
3-(4-indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21(10-11-26(18,24)25)17(23)20-14-6-8-15(9-7-14)22-16-5-3-2-4-13(16)12-19-22/h2-9,12H,10-11H2,1H3,(H,20,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJWKAGUICQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)N)C(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434296.png)
![3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)

![3-[6-[[4-Methyl-5-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434317.png)
![3-[6-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434327.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)
![3-(2-Methylsulfonylthiophen-3-yl)-5-[2-(oxolan-3-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7434352.png)

![methyl 6-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carbonyl]amino]pyridine-3-carboxylate](/img/structure/B7434377.png)
![(1S,2S,4R)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7434381.png)